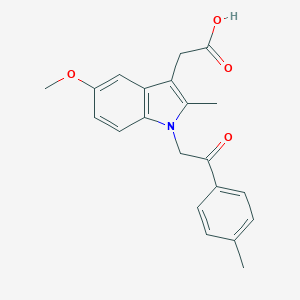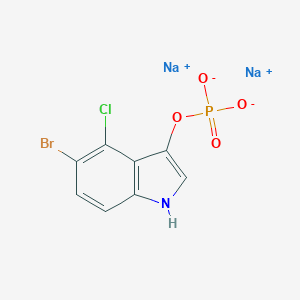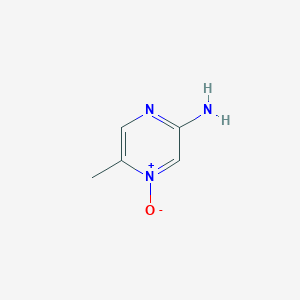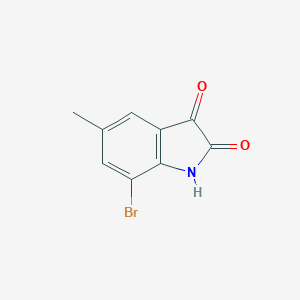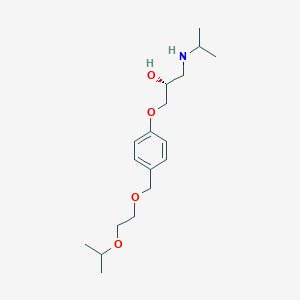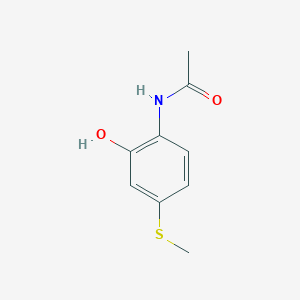
2-Hydroxy-5-methylthioacetanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-methylthioacetanilide, also known as Acetaminophen-thiosemicarbazone (ATSC), is a derivative of acetaminophen that has been shown to possess significant anti-inflammatory properties. ATSC has been studied for its potential use in treating a variety of inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and other related disorders.
Wirkmechanismus
The exact mechanism of action of ATSC is not fully understood. However, studies have shown that it works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
Research has shown that ATSC possesses significant anti-inflammatory properties, which make it a promising candidate for the development of new anti-inflammatory drugs. It has been shown to reduce the production of inflammatory mediators, including prostaglandins and leukotrienes, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
ATSC has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to possess significant anti-inflammatory properties. However, there are also some limitations to its use. For example, ATSC is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on ATSC. One area of focus could be on developing new formulations of ATSC that are more soluble in water, which would make it easier to work with in lab experiments. Another area of focus could be on further elucidating the mechanism of action of ATSC, which would help to better understand its anti-inflammatory properties. Additionally, research could be conducted to explore the potential use of ATSC in treating other inflammatory conditions, such as inflammatory bowel disease and psoriasis.
Synthesemethoden
The synthesis of ATSC involves the reaction of acetaminophen with thiosemicarbazide in the presence of a suitable catalyst. The resulting compound is then subjected to further purification steps to obtain pure ATSC.
Wissenschaftliche Forschungsanwendungen
ATSC has been extensively studied for its potential use in treating inflammatory conditions. Research has shown that ATSC possesses significant anti-inflammatory properties, which make it a promising candidate for the development of new anti-inflammatory drugs.
Eigenschaften
CAS-Nummer |
110479-60-2 |
|---|---|
Produktname |
2-Hydroxy-5-methylthioacetanilide |
Molekularformel |
C9H11NO2S |
Molekulargewicht |
197.26 g/mol |
IUPAC-Name |
N-(2-hydroxy-4-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C9H11NO2S/c1-6(11)10-8-4-3-7(13-2)5-9(8)12/h3-5,12H,1-2H3,(H,10,11) |
InChI-Schlüssel |
IKPKDLXWMIYKLL-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)SC)O |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1)SC)O |
Synonyme |
2-HAA-5-ME 2-hydroxy-5-methylthioacetanilide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




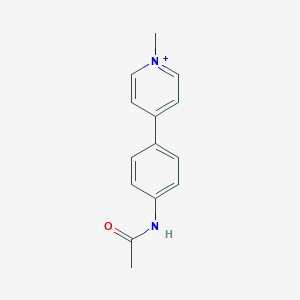
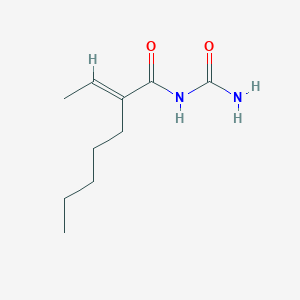

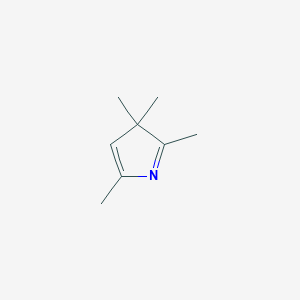
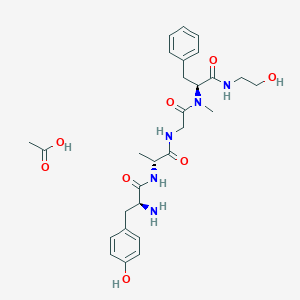
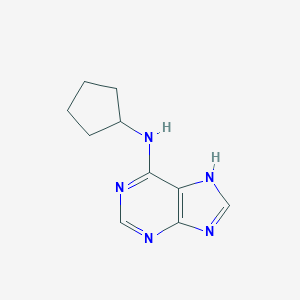
![2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B11575.png)
